molecular formula C7H5BrN2 B1343808 2-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 1083181-25-2

2-bromo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1343808
M. Wt: 197.03 g/mol
InChI Key: HKRBNTYNEXFATM-UHFFFAOYSA-N
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Description

2-bromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core structure with a bromine atom attached to it. This structure is a key scaffold in various chemical syntheses and is particularly valuable in the field of medicinal chemistry due to its potential biological activity.

Synthesis Analysis

The synthesis of related heterocycles has been explored through different methods. For instance, a simple synthesis route for 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks has been developed using Fischer indole cyclization in polyphosphoric acid, which allows for the introduction of alkyl or aryl substituents at positions 2 and 3 from available starting materials . Additionally, the regioselective bromination of thieno[2,3-b]pyridine has been achieved, demonstrating the potential of brominated pyridine derivatives as building blocks in drug discovery .

Molecular Structure Analysis

The molecular structure of related brominated pyridine derivatives has been investigated using various techniques. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined from single crystal X-ray diffraction data, revealing insights into the molecular geometry and intermolecular interactions present in the solid state .

Chemical Reactions Analysis

Brominated pyridine compounds are versatile intermediates in organic synthesis. Carbon-carbon coupling reactions have been employed to synthesize novel pyridine derivatives, which were further characterized by spectroscopic techniques and density functional theory (DFT) studies . The reactivity of these compounds has been indicated by molecular electrostatic potential mapping, and their bioactivity has been confirmed experimentally .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. For instance, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine is stabilized by π-π interactions and intermolecular hydrogen bonding, which contribute to its solid-state properties . The nonlinear optical properties of certain brominated pyridine compounds have been computed and found to be greater than those of urea, suggesting potential applications in materials science .

Scientific Research Applications

1. Fibroblast Growth Factor Receptor Inhibitors

  • Application Summary: 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors . Therefore, these derivatives are being developed as potential cancer therapies .
  • Results: Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

2. TNIK Inhibition

  • Application Summary: 1H-pyrrolo[2,3-b]pyridine scaffold was found to have high inhibition on TNIK . TNIK is a kinase involved in various cellular processes, and its inhibition can have therapeutic implications.
  • Methods of Application: Several series of compounds were designed and synthesized . The specific methods of application or experimental procedures were not detailed in the source.
  • Results: Some of the synthesized compounds had potent TNIK inhibition with IC50 values lower than 1 nM .

3. Pyrrolopyrazine Derivatives

  • Application Summary: Pyrrolopyrazine, a biologically active scaffold that contains a pyrrole and a pyrazine ring, has been used in various applications such as pharmaceuticals, organic materials, and bioactive molecules .
  • Methods of Application: This review explained various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
  • Results: Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

4. Aurora B/C Kinase Inhibition

  • Application Summary: 4-Bromo-2-iodo-1-(phenylsulfonyl)pyrrolo[2,3-b]pyridine was used to discover GSK1070916, a potent and selective inhibitor of Aurora B/C kinase . Aurora kinases play critical roles in cell division, and their inhibition is being explored for potential cancer therapies .
  • Results: The synthesized compound GSK1070916 showed potent inhibition of Aurora B/C kinase .

5. IL-2 Inhibition

  • Application Summary: 1H-pyrrolo[2,3-b]pyridine scaffold was found to have high inhibition on IL-2 . IL-2 is a cytokine that plays a crucial role in the immune response, and its inhibition can have therapeutic implications.
  • Methods of Application: Several series of compounds were designed and synthesized . The specific methods of application or experimental procedures were not detailed in the source.
  • Results: Some of the synthesized compounds showed concentration-dependent IL-2 inhibitory characteristics .

Future Directions

Research on 1H-pyrrolo[2,3-b]pyridine derivatives, including 2-bromo-1H-pyrrolo[2,3-b]pyridine, is ongoing, with a focus on their potential as FGFR inhibitors for cancer therapy . Other future directions include the development of novel 7-azaindole derivatives and the exploration of their potential as FLT3 inhibitors for the treatment of acute myeloid leukemia .

properties

IUPAC Name

2-bromo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRBNTYNEXFATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621357
Record name 2-Bromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-1H-pyrrolo[2,3-b]pyridine

CAS RN

1083181-25-2
Record name 2-Bromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Cui, S Li, Y Zhang, F Yin, X Chen, Z Luo… - European Journal of …, 2023 - Elsevier
Receptor-interacting protein kinase 1 (RIPK1), a vital protein of the necroptosis pathway, plays a pivotal role in various inflammatory diseases. Sibiriline has been reported to be a potent …
Number of citations: 1 www.sciencedirect.com

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